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molecular formula C8H12N2S B8497630 3-(cyclobutylmethyl)thiazol-2(3H)-imine

3-(cyclobutylmethyl)thiazol-2(3H)-imine

Cat. No. B8497630
M. Wt: 168.26 g/mol
InChI Key: WMXVWLDJRSHYJB-UHFFFAOYSA-N
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Patent
US07875640B2

Procedure details

A mixture of 2-aminothiazole (1.0 g, 10 mmol) and (bromomethyl)cyclobutane (1.1 mL, 10 mmol) was warmed to 85° C. and was allowed to stir for 18 h. The mixture was cooled to ambient temperature and the crude material was purified via column chromatography (SiO2, 10% MeOH in EtOAc then 9:1:0.1 CH2Cl2:MeOH:NH4OH) to provide the title compound (1.4 g, 8.0 mmol, 80% yield). MS (DCI/NH3) m/z 169 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.Br[CH2:8][CH:9]1[CH2:12][CH2:11][CH2:10]1.C(Cl)Cl.C[OH:17]>>[NH4+:1].[OH-:17].[CH:9]1([CH2:8][N:6]2[CH:5]=[CH:4][S:3][C:2]2=[NH:1])[CH2:12][CH2:11][CH2:10]1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrCC1CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
to stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the crude material was purified via column chromatography (SiO2, 10% MeOH in EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
C1(CCC1)CN1C(SC=C1)=N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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